3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is an organic compound featuring a sulfonamide and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 4H-1,2,4-triazole derivatives with sulfonyl chloride reagents, followed by the introduction of a 2,2-dimethoxyethyl group and a thiol group (–SH). Reaction conditions often require the use of a suitable solvent like dichloromethane and a catalyst such as triethylamine.
Industrial Production Methods
Industrial production might employ flow chemistry techniques to optimize the yield and purity of the compound. Continuous flow reactors allow for precise control over reaction conditions, improving scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: Conversion of sulfanyl (–SH) to sulfonyl (–SO2H) groups under oxidative conditions using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction of nitro groups to amines using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions involving the benzene ring, facilitated by appropriate reagents such as halogens or amines.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reductions, and sodium hydroxide (NaOH) for nucleophilic substitutions. Reactions are often conducted under controlled temperatures ranging from 0°C to 100°C.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine-functionalized compounds, and substituted benzene derivatives, each of which can be further elaborated into more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex heterocyclic compounds, playing a crucial role in the development of new materials and catalysts.
Biology
Biologically, it is being explored for its potential use as an enzyme inhibitor or as a ligand in metalloprotein complexes, affecting various biological pathways.
Medicine
In medicine, it shows promise as a therapeutic agent in the treatment of infections and as a component of drug delivery systems, leveraging its ability to interact with biological membranes.
Industry
Industrially, it is used in the manufacture of polymers and coatings, benefiting from its chemical stability and reactivity.
Mechanism of Action
The compound's mechanism of action often involves the interaction with specific molecular targets such as enzymes or receptors. For example, the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can form hydrogen bonds with proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar compounds include other sulfonamide-triazole derivatives, which share structural features but differ in their specific substituents. Examples include:
3-[4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
3-[4-(2,2-Diethoxyethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
Compared to these, 3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is unique in its specific combination of substituents, offering distinct reactivity and applications.
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Biological Activity
The compound 3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is a novel sulfonamide derivative featuring a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural components of this compound suggest diverse mechanisms of action, which have been the focus of various research studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N4O2S, with a molecular weight of 320.41 g/mol . The structural features include:
- Triazole ring : Known for its biological activity against various pathogens.
- Sulfonamide group : Commonly associated with antibacterial properties.
- Dimethoxyethyl substituent : Potentially enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, those similar to our compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 50 µg/mL , depending on the specific bacterial strain tested .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Triazole Derivative A | Staphylococcus aureus | 5 |
Triazole Derivative B | Escherichia coli | 10 |
This compound | Klebsiella pneumoniae | 20 |
The presence of the sulfonamide group enhances the antibacterial efficacy by inhibiting bacterial folate synthesis, a mechanism similar to that of traditional sulfa drugs .
Anticancer Activity
The potential anticancer properties of the compound have also been explored. Studies show that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of oxidative stress. For instance, compounds with similar structures have been reported to exhibit IC50 values ranging from 10 to 30 µM against several cancer cell lines .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The biological activity of this compound is attributed to its ability to:
- Inhibit Enzymatic Activity : The triazole moiety can inhibit key enzymes involved in nucleic acid synthesis.
- Induce Apoptosis : Through oxidative stress pathways, leading to programmed cell death in cancer cells.
- Antibacterial Mechanism : By mimicking para-aminobenzoic acid (PABA), it disrupts folate synthesis in bacteria.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar triazole-containing compounds:
- Antitubercular Activity : A study reported that certain triazole derivatives exhibited significant antitubercular activity with MIC values as low as 0.31 µg/mL , indicating their potential as therapeutic agents against tuberculosis .
- Antioxidant Properties : Compounds with similar structures showed promising antioxidant activities in vitro, suggesting that they may help mitigate oxidative stress-related diseases .
- Synergistic Effects : Research has indicated that combining triazole derivatives with existing antibiotics can enhance their efficacy against resistant bacterial strains .
Properties
IUPAC Name |
3-[4-(2,2-dimethoxyethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S2/c1-17(2)24(19,20)11-7-5-6-10(8-11)13-15-16-14(23)18(13)9-12(21-3)22-4/h5-8,12H,9H2,1-4H3,(H,16,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMUPRFQUGPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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